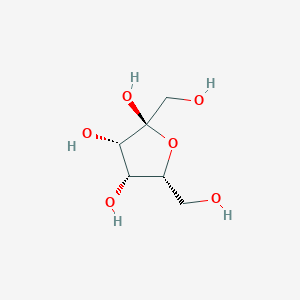

alpha-D-tagatofuranose

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

36441-92-6 |

|---|---|

Molekularformel |

C6H12O6 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m1/s1 |

InChI-Schlüssel |

RFSUNEUAIZKAJO-VANKVMQKSA-N |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Ii. Advanced Synthetic Methodologies for Alpha D Tagatofuranose and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a powerful toolkit for the creation of alpha-D-tagatofuranose derivatives with high precision and stereocontrol. These methods are essential for producing novel analogues for research and potential applications.

Achieving stereoselectivity at the anomeric center is a critical challenge in carbohydrate chemistry. For this compound, a significant strategy involves the use of a 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor. Research has shown that this particular donor exhibits significant neighboring group participation from the benzoyl group at the C-3 position. This participation effectively shields one face of the molecule, leading to highly selective glycosylation reactions. This method has successfully achieved high α-selectivity, with ratios of the alpha to beta anomer reaching up to 99:1. nih.gov

Another successful approach to α-selective glycosidation utilizes a 3,4-O-isopropylidene-protected D-tagatofuranose as the glycosyl donor. researchgate.net This strategy allows for the reaction with a variety of glycosyl acceptors, including primary and secondary alcohols, to proceed with complete α-selectivity and in good yields, typically ranging from 57% to 83%. researchgate.net The stereochemistry of the newly formed anomeric position is confirmed through techniques like Nuclear Overhauser Effect (NOESY) spectroscopy. researchgate.net

The synthesis of protected forms of this compound is crucial for directing reactivity in subsequent glycosylation or modification steps. These protecting groups prevent unwanted side reactions at specific hydroxyl groups.

O-Acyl Derivatives: A key intermediate, the 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor, can be synthesized from D-tagatose. nih.gov A multi-step process is often employed, beginning with the selective protection of the primary alcohols at the C1 and C6 positions using bulky silyl (B83357) groups like tert-butyldiphenylsilyl (TBDPS). nih.gov Following this, a thioglycoside is installed at the anomeric position, and subsequent benzoylation of the remaining hydroxyl groups furnishes the desired tetrabenzoylated donor. nih.gov

Diacetonide Derivatives: Isopropylidene groups are commonly used to protect cis-diols. In the context of tagatofuranose synthesis, a 3,4-O-isopropylidene-protected D-tagatofuranose has been used effectively as a glycosyl donor in stereoselective reactions. researchgate.net

The synthesis of deoxy sugars, where a hydroxyl group is replaced by a hydrogen atom or a functional group, is of significant interest for creating bioactive molecules. While direct examples for the synthesis of deoxy-tagatofuranose derivatives are specialized, established methodologies for structurally related ketofuranoses, such as D-psicofuranose, serve as a valuable blueprint. One such strategy involves the transformation of a readily available sugar, like D-mannose, into a key intermediate, 3-azido-3-deoxy-D-psicofuranose. This azido-deoxy derivative can then be further modified, for instance, into 3-acetamido-3-deoxy-β-D-psicofuranosyl sulfones, demonstrating a pathway to deoxyamino sugar analogues.

Another general and crucial step in creating deoxy sugars is fluorination. A versatile intermediate, 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose, has been synthesized from 1,2:5,6-di-O-isopropylidene-3-O-tosyl-alpha-D-allofuranose, with a key step being fluorination using potassium fluoride (B91410) in acetamide. nih.gov This highlights a robust method for introducing fluorine at the C-2 position, a common modification in therapeutic nucleoside analogues. nih.gov

Biocatalytic and Enzymatic Production Routes

Biocatalytic methods offer environmentally friendly and highly specific alternatives to chemical synthesis. Utilizing enzymes or whole microbial cells, these routes can produce D-tagatose, the precursor to the this compound form, from abundant and inexpensive substrates.

D-tagatose can be produced from other common monosaccharides through enzymatic rearrangement.

From D-Galactose: L-arabinose isomerase (L-AI) is a key enzyme that can isomerize D-galactose to D-tagatose. nih.gov This process is considered one of the most economically feasible routes for large-scale production. nih.gov The reaction equilibrium between galactose and tagatose is temperature-dependent, with higher temperatures favoring the formation of tagatose. nih.gov

From D-Fructose: D-tagatose is the C-4 epimer of D-fructose. nih.gov The enzyme tagatose 4-epimerase can directly catalyze this conversion. nih.gov However, this pathway can be limited by low catalytic activity and an unfavorable thermodynamic equilibrium. nih.gov To overcome this, multi-enzyme cascade reactions have been developed. One such pathway uses fructose (B13574) kinase (FRK) to phosphorylate D-fructose to fructose-6-phosphate (B1210287), which is then converted to tagatose-6-phosphate by D-tagatose-6-phosphate 3-differential anisomerase (FbaA). nih.gov A final dephosphorylation step yields D-tagatose. nih.gov

| Starting Substrate | Key Enzyme(s) | Reaction Type | Note |

|---|---|---|---|

| D-Galactose | L-Arabinose Isomerase (L-AI) | Isomerization | Considered the most economically feasible route for large-scale production. nih.gov |

| D-Fructose | Tagatose 4-epimerase | Epimerization | Limited by low catalytic activity and unfavorable thermodynamic equilibrium. nih.govnih.gov |

| D-Fructose | Fructose Kinase (FRK), D-tagatose-6-phosphate 3-differential anisomerase (FbaA), Phosphatase | Multi-enzyme Cascade | Overcomes the equilibrium limitations of the direct epimerization pathway. nih.gov |

Whole-cell catalysis utilizes entire microorganisms as self-contained biocatalysts, which avoids the costly and time-consuming processes of enzyme purification. nih.gov These systems have been engineered for efficient D-tagatose production.

One advanced system employs an engineered Escherichia coli strain to produce D-tagatose from D-fructose. nih.gov This strain was designed to co-express multiple enzymes (polyphosphate kinase, fructose kinase, and D-tagatose-6-phosphate 3-differential anisomerase) in a self-assembly system, which enhances catalytic efficiency. nih.gov By optimizing reaction conditions and using a fed-batch strategy, this whole-cell system achieved a high titer of 68.1 g/L of D-tagatose from 100 g/L of D-fructose, with a conversion rate of 75%. nih.gov

Another approach utilized a recombinant Bacillus subtilis strain engineered to express both β-galactosidase and arabinose isomerase. This allows for the direct, one-step production of D-tagatose from lactose (B1674315), a readily available sugar from whey. This whole-cell bioconversion process yielded a maximum of 96.8 g/L of D-tagatose from a starting concentration of 500 g/L lactose.

| Microorganism | Starting Substrate | Key Engineering Aspect | Achieved Titer/Yield |

|---|---|---|---|

| Engineered Escherichia coli | D-Fructose | Multi-enzyme self-assembly system (PPK, FRK, FbaA) | 68.1 g/L D-tagatose with a 75% conversion rate. nih.gov |

| Recombinant Bacillus subtilis | Lactose | Co-expression of β-galactosidase and arabinose isomerase | 96.8 g/L D-tagatose from 500 g/L lactose. |

| Semi-artificial Cell Factory | Starch | Immobilized multi-enzyme system in an organosilicon network | Conversion rate exceeded 40.7%. nih.gov |

Multi-enzyme Cascade Reactions

Multi-enzyme cascade reactions represent a sophisticated and highly efficient approach for the synthesis of D-tagatose, the pyranose form of which is in equilibrium with this compound. These one-pot systems leverage the sequential action of multiple enzymes to convert simple, often inexpensive substrates into complex target molecules, overcoming thermodynamic limitations of individual reactions and minimizing the need for intermediate purification steps.

One notable strategy employs a five-enzyme cascade to synthesize D-tagatose from sucrose (B13894). This system comprises sucrose phosphorylase, fructokinase, D-fructose 6-phosphate 4-epimerase, D-tagatose 6-phosphate phosphatase, and polyphosphate kinase. The process is initiated by the phosphorolysis of sucrose to yield D-fructose and α-D-glucose-1-phosphate. The D-fructose is then phosphorylated to D-fructose-6-phosphate (F6P), which is subsequently epimerized to D-tagatose-6-phosphate (T6P). The final step involves the dephosphorylation of T6P to produce D-tagatose. A key feature of this cascade is the integration of an ATP regeneration system using polyphosphate kinase to reduce the high cost associated with the ATP required for the initial phosphorylation step. mdpi.com Optimization of this pathway has led to a D-tagatose conversion of 82.3% from a 10 mM sucrose solution. mdpi.com

Researchers have also developed multi-enzyme cascades starting from D-fructose. One such system utilizes fructokinase, D-tagatose-6-phosphate 3-differential anisomerase, and phosphatases. mdpi.com To circumvent the high cost of ATP, a polyphosphate kinase is included for ATP regeneration. In a specific pathway, D-fructose is converted to fructose 6-phosphate by fructokinase, which is then transformed into tagatose 6-phosphate by fructose-1,6-bisphosphate aldolase (B8822740). A final dephosphorylation by phytase yields D-tagatose. mdpi.com

Furthermore, cost-effective feedstocks like starch and maltodextrin (B1146171) can be used as starting materials. nih.gov A seven-enzyme cascade has been designed for this purpose, featuring key enzymes such as 1,4-α-glucan phosphorylase, phosphoglucomutase, and phosphoglucoisomerase to produce fructose-6-phosphate. This intermediate is then converted to tagatose-6-phosphate by fructose-6-phosphate-4-epimerase, followed by dephosphorylation to D-tagatose by a selective tagatose-6-phosphate phosphatase. nih.gov

| Initial Substrate | Key Enzymes | Key Intermediate(s) | Reported Conversion/Yield |

|---|---|---|---|

| Sucrose | Sucrose phosphorylase, Fructokinase, D-fructose 6-phosphate 4-epimerase, D-tagatose 6-phosphate phosphatase, Polyphosphate kinase | D-fructose-6-phosphate, D-tagatose-6-phosphate | 82.3% conversion from 10 mM sucrose mdpi.com |

| Lactose | β-Galactosidase, L-arabinose isomerase, Glucose isomerase, Fructose kinase, D-tagatose-bisphosphate aldolase, Polyphosphate kinase, Phosphatase | D-galactose, D-glucose | 23.73% (dual-enzyme), improved by 3.84% with multi-enzyme system nih.gov |

| D-Fructose | Fructokinase, Fructose-1,6-bisphosphate aldolase, Phytase, Polyphosphate kinase | Fructose-6-phosphate, Tagatose-6-phosphate | 15.6 g/L of D-tagatose mdpi.com |

| Maltodextrin/Starch | 1,4-α-glucan phosphorylase, Phosphoglucomutase, Phosphoglucoisomerase, Fructose-6-phosphate-4-epimerase, Tagatose-6-phosphate phosphatase | Glucose-1-phosphate, Glucose-6-phosphate, Fructose-6-phosphate, Tagatose-6-phosphate | Not specified |

Production of Phosphorylated this compound Derivatives (e.g., D-Tagatofuranose 6-phosphate, D-Tagatofuranose 1,6-bisphosphate)

Phosphorylated derivatives of D-tagatose are crucial intermediates in the multi-enzyme cascade reactions leading to the final unphosphorylated sugar. The synthesis of these compounds, particularly D-tagatose 6-phosphate and D-tagatose 1,6-bisphosphate, is a key step that is often targeted for optimization in biocatalytic pathways.

D-Tagatose 6-phosphate (T6P) is a common intermediate in several synthetic routes. google.comgoogle.com Its production is typically achieved through the epimerization of D-fructose 6-phosphate (F6P), a reaction catalyzed by an epimerase, such as fructose 6-phosphate epimerase (F6PE) or D-tagatose-6-phosphate 3-differential anisomerase. mdpi.commdpi.comgoogle.com The substrate for this reaction, F6P, can be generated from various sources:

From D-fructose: Fructokinase (FRK) catalyzes the phosphorylation of D-fructose in the presence of ATP. mdpi.commdpi.com

From Glucose-6-phosphate (G6P): Phosphoglucose isomerase (PGI) can convert G6P into F6P. google.comgoogle.com G6P itself can be produced from glucose-1-phosphate (G1P) by phosphoglucomutase (PGM), with G1P being derived from sucrose or starch. nih.govgoogle.com

Once T6P is formed, it is typically dephosphorylated by a phosphatase, such as D-tagatose 6-phosphate phosphatase (T6PP) or a less specific phytase, to yield D-tagatose. mdpi.commdpi.comgoogle.com The isolation of T6P is possible if the final dephosphorylation step is omitted.

D-Tagatose 1,6-bisphosphate is another key phosphorylated intermediate, particularly in pathways that utilize aldolases. The synthesis of D-tagatose 1,6-bisphosphate can be achieved through the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate, a reaction catalyzed by D-tagatose-1,6-bisphosphate aldolase. researchgate.net Interestingly, through directed evolution, the stereochemical outcome of this aldolase reaction can be altered. While the wild-type enzyme produces D-tagatose 1,6-bisphosphate, engineered variants can be made to produce its stereoisomer, fructose 1,6-bisphosphate, from the same substrates. researchgate.net

| Phosphorylated Derivative | Key Enzyme(s) | Substrate(s) | Reaction Type |

|---|---|---|---|

| D-Tagatose 6-phosphate | Fructose 6-phosphate epimerase (F6PE) / D-tagatose-6-phosphate 3-differential anisomerase | D-fructose 6-phosphate | Epimerization mdpi.commdpi.comgoogle.com |

| D-Tagatose 1,6-bisphosphate | D-tagatose-1,6-bisphosphate aldolase | Dihydroxyacetone phosphate (DHAP), D-glyceraldehyde 3-phosphate | Aldol condensation researchgate.net |

Iii. Biosynthesis and Metabolic Pathways Involving Alpha D Tagatofuranose

Enzymology of Alpha-D-Tagatofuranose Conversion

The metabolic fate of this compound is intricately linked to a series of enzymatic reactions that phosphorylate, cleave, and isomerize the sugar. These enzymes exhibit remarkable specificity and play crucial roles in ensuring the efficient processing of tagatose-derived intermediates.

Tagatose-6-phosphate kinases are responsible for the phosphorylation of D-tagatose 6-phosphate to D-tagatose 1,6-bisphosphate, a critical step that commits the molecule to further metabolism. These enzymes belong to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases. wikipedia.org The reaction catalyzed is as follows:

ATP + D-tagatose 6-phosphate ⇌ ADP + D-tagatose 1,6-bisphosphate wikipedia.org

In organisms like Lactococcus lactis, Staphylococcus aureus, and Streptococcus mutans, the genes encoding the enzymes of the tagatose 6-phosphate pathway are often part of the lac operon. ebi.ac.uk

LacC: In Staphylococcus aureus, LacC is a D-tagatose-6-phosphate kinase. The structure of the LacC monomer consists of a large α/β core domain and a smaller "lid" composed mainly of β-sheets. sigmaaldrich.com

TagK: In some Gram-negative bacteria, a putative tag-operon has been identified that includes the tagK gene. nih.gov This gene encodes a tagatose-1-phosphate kinase, which phosphorylates D-tagatose-1-phosphate to D-tagatose 1,6-bisphosphate. nih.gov Studies on a TagK-TFHis6 fusion enzyme have shown that D-tagatose-1-phosphate and D-fructose-1-phosphate are substrates, while D-tagatose-6-phosphate and D-fructose-6-phosphate act as inhibitors. nih.gov

| Enzyme | Organism | Substrate(s) | Product(s) |

| LacC | Staphylococcus aureus | D-tagatose-6-phosphate, ATP | D-tagatose 1,6-bisphosphate, ADP |

| TagK | Bacillus licheniformis | D-tagatose-1-phosphate, ATP | D-tagatose 1,6-bisphosphate, ADP |

Tagatose-1,6-bisphosphate aldolases catalyze the reversible cleavage of D-tagatose 1,6-bisphosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G3P), which are central intermediates in glycolysis. uniprot.org In enteric bacteria such as Escherichia coli, these enzymes are typically heterodimeric, a feature that distinguishes them from the more common homodimeric class II aldolases. ebi.ac.uk

KbaYZ (also known as AgaYZ) and GatYZ: These are two closely related D-tagatose 1,6-bisphosphate-specific aldolases found in E. coli and other enteric bacteria. ebi.ac.uk

The KbaY/GatY subunits are the catalytic components and contain the essential residues for substrate recognition and catalysis. ebi.ac.uk

The KbaZ/GatZ subunits are required for the full activity and stability of the enzyme complex, possibly acting as chaperones for the proper folding of the catalytic subunit. ebi.ac.ukebi.ac.uk

| Enzyme Complex | Catalytic Subunit | Regulatory/Stabilizing Subunit | Function |

| KbaYZ | KbaY | KbaZ | Cleavage of D-tagatose 1,6-bisphosphate |

| GatYZ | GatY | GatZ | Cleavage of D-tagatose 1,6-bisphosphate |

In the catabolic pathway of N-acetyl-D-galactosamine (Aga) and D-galactosamine (Gam), D-galactosamine-6-phosphate deaminase plays a key role. While initial predictions suggested that the agaI gene product would fulfill this function, experimental evidence from knockout mutant studies in E. coli has pointed to AgaS as the enzyme responsible for the deamination and isomerization of D-galactosamine-6-phosphate. nih.gov Mutants lacking the agaS gene were unable to utilize Aga and Gam, confirming its essential role in this pathway. nih.gov

L-arabinose isomerase (L-AI; EC 5.3.1.4) is a versatile enzyme that catalyzes the reversible isomerization of L-arabinose to L-ribulose. plos.org Due to structural similarities between L-arabinose and D-galactose, this enzyme can also effectively convert D-galactose to D-tagatose. plos.orgmdpi.com This capability has made L-arabinose isomerases valuable biocatalysts for the production of D-tagatose. plos.orgnih.gov

The substrate specificity of L-arabinose isomerases can vary significantly depending on the microbial source. While many L-AIs show a higher affinity for L-arabinose, some exhibit a notable specificity for D-galactose. researchgate.netencyclopedia.pub For instance, the L-arabinose isomerase from Bifidobacterium adolescentis (BAAI) displays a high specificity for D-galactose. frontiersin.org

| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Key Findings |

| Clostridium hylemonae | 50 | 7.0-7.5 | High conversion yield of D-galactose to D-tagatose (approx. 46%). plos.org |

| Thermoanaerobacter mathranii | 65 | - | Efficiently converts D-galactose to D-tagatose with a 42% yield. nih.gov |

| Escherichia coli | 30 | 8.0 | Substrate specificity is 166-fold higher for L-arabinose than for D-galactose. researchgate.net |

| Bifidobacterium adolescentis | 55 | 6.5 | Shows maximum specificity for D-galactose among tested aldoses. frontiersin.org |

Fructokinase: In the liver, D-tagatose can be phosphorylated to D-tagatose-1-phosphate by fructokinase. nih.gov The subsequent slow degradation of D-tagatose-1-phosphate can lead to its accumulation. nih.gov

Phosphomannose Isomerase (PMI): Leukemia cells have been shown to express high levels of phosphomannose isomerase, which allows them to utilize mannose as an energy source for glycolysis. researchgate.net While not directly acting on tagatose, the role of PMI in metabolizing alternative hexoses highlights the metabolic flexibility of cells.

Role as a Metabolic Intermediate

This compound, primarily in its phosphorylated forms, serves as a crucial metabolic intermediate in specific catabolic pathways. Its role is to bridge the metabolism of certain sugars, such as galactose and galactosamine, with the central glycolytic pathway.

In the tagatose pathway, the conversion of galactose-6-phosphate (B1197297) to D-tagatose-6-phosphate, followed by phosphorylation to D-tagatose 1,6-bisphosphate and subsequent cleavage, ultimately yields DHAP and G3P. nih.gov These two triose phosphates are readily integrated into glycolysis, allowing for the complete oxidation of the original sugar molecule for energy production.

The accumulation of D-tagatose-1-phosphate in the liver, due to phosphorylation by fructokinase and its slow subsequent breakdown, indicates its role as a temporary metabolic sink that can influence the levels of other key metabolites like ATP and inorganic phosphate. nih.gov

D-Tagatofuranose 6-Phosphate in Galactitol Degradation Pathways

In several Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, D-tagatose 6-phosphate is a key intermediate in the catabolism of the sugar alcohol galactitol nih.govresearchgate.net. This metabolic route, often referred to as the galactitol (Gat) pathway, is encoded by the gatYZABCD operon nih.govresearchgate.net. The pathway begins with the transport of galactitol into the cell via a phosphotransferase system (PTS), which concurrently phosphorylates it to galactitol-1-phosphate nih.gov. This intermediate is then oxidized to produce D-tagatose 6-phosphate. Subsequent phosphorylation yields D-tagatose 1,6-bisphosphate, which is then cleaved by an aldolase (B8822740) into two key glycolytic intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P) nih.govnih.gov. This sequence of reactions allows the organism to channel galactitol into central carbon metabolism for energy production and biosynthesis.

The enzymatic steps involved in the conversion of galactitol to glycolytic intermediates are detailed in the table below.

| Step | Substrate | Enzyme | Product | Gene (in E. coli) |

| 1 | Galactitol | Galactitol-specific PTS | Galactitol-1-Phosphate | gatA, gatB, gatC |

| 2 | Galactitol-1-Phosphate | Galactitol-1-phosphate dehydrogenase | D-Tagatose-6-Phosphate | gatD |

| 3 | D-Tagatose-6-Phosphate | Tagatose-6-phosphate kinase | D-Tagatose-1,6-bisphosphate | gatK (or pfkA, pfkB) nih.gov |

| 4 | D-Tagatose-1,6-bisphosphate | Tagatose-1,6-bisphosphate aldolase | Dihydroxyacetone phosphate (DHAP) + Glyceraldehyde 3-phosphate (G3P) | gatY, gatZ nih.govnih.gov |

Intersections with Glycolysis and Pentose Phosphate Pathway

The catabolism of this compound derivatives directly intersects with glycolysis, one of the most fundamental metabolic pathways for energy production. The cleavage of D-tagatose 1,6-bisphosphate yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P), which are central intermediates in the preparatory and payoff phases of glycolysis, respectively nih.govresearchgate.net. These three-carbon molecules can be readily utilized by cells to generate ATP and pyruvate, linking the degradation of galactitol and tagatose to the core energy metabolism of the cell.

The connection to the Pentose Phosphate Pathway (PPP) is established through these shared glycolytic intermediates. The PPP branches from glycolysis at the level of glucose-6-phosphate and runs parallel to it, primarily functioning to produce NADPH and the precursors for nucleotide biosynthesis, such as ribose-5-phosphate (B1218738) khanacademy.org. The reactions of the non-oxidative phase of the PPP are reversible and allow for the interconversion of various sugar phosphates khanacademy.org. Through enzymes like transketolase and transaldolase, glycolytic intermediates such as glyceraldehyde 3-phosphate and fructose-6-phosphate (B1210287) can be converted into PPP intermediates. Therefore, the DHAP and G3P produced from tagatose metabolism can either proceed through glycolysis or be channeled into the PPP, depending on the metabolic needs of the cell for reducing power (NADPH) or nucleotide synthesis.

Microbial Metabolism of this compound

The ability to metabolize D-tagatose and its derivatives varies among different bacterial species, with distinct pathways and genetic regulations identified in several microorganisms.

Escherichia coli Historically, most strains of E. coli were considered unable to utilize D-tagatose as a sole carbon source nih.govresearchgate.net. However, they possess the gat operon, enabling the metabolism of galactitol, where D-tagatose 6-phosphate serves as an essential intermediate nih.govresearchgate.net. Recently, a specific gene cluster for D-tagatose utilization was discovered in the E. coli B2 phylogroup, including the probiotic Nissle 1917 strain nih.gov. This pathway allows for the direct catabolism of D-tagatose via phosphorylation to D-tagatose 6-phosphate, followed by another phosphorylation to D-tagatose 1,6-bisphosphate, which is then cleaved into DHAP and G3P, feeding into glycolysis nih.govresearchgate.net.

Staphylococcus aureus In the Gram-positive bacterium Staphylococcus aureus, D-tagatose 6-phosphate is a central metabolite in the degradation of lactose (B1674315) and D-galactose, a pathway known as the D-tagatose 6-phosphate pathway nih.govnih.govasm.org. The genes for this pathway, including tagI (isomerase), tagK (kinase), and tagA (aldolase), are often found in the lactose (lac) operon nih.govresearchgate.net. After transport and phosphorylation, D-galactose 6-phosphate is isomerized to D-tagatose 6-phosphate. This is subsequently phosphorylated to D-tagatose 1,6-bisphosphate and cleaved into DHAP and G3P nih.govnih.govnih.gov.

Klebsiella pneumoniae Similar to E. coli, Klebsiella pneumoniae can metabolize galactitol through a pathway where D-tagatose 6-phosphate is an intermediate nih.govnih.govnih.gov. The genetic machinery for this pathway is homologous to the gat operon found in other Enterobacteriaceae nih.gov. Some K. pneumoniae strains also possess L-arabinose isomerases that can convert D-galactose to D-tagatose, providing another route for its metabolism mdpi.com. Infection by K. pneumoniae has been shown to stimulate host glycolysis and the tricarboxylic acid (TCA) cycle to meet the high energy demands of the immune response plos.org.

Shewanella sp. The genus Shewanella is known for its diverse metabolic capabilities, particularly in anaerobic respiration nih.gov. While comprehensive genomic studies have mapped numerous sugar utilization pathways in various Shewanella species, specific pathways for galactitol or D-tagatose catabolism are not as well-documented as in Enterobacteriaceae nih.gov. However, some species, such as Shewanella sp. ANA-3, are known to produce L-arabinose isomerases which can be used for the conversion of D-galactose to D-tagatose, indicating a potential for its metabolism mdpi.com.

A summary of the metabolic pathways involving D-tagatose in these microorganisms is presented below.

| Microorganism | Primary Pathway Involving D-Tagatose | Key Intermediate(s) | Associated Genes/Operon | Primary Function |

| Escherichia coli | Galactitol (Gat) Pathway; D-Tagatose Utilization Pathway (in B2 phylogroup) | D-Tagatose-6-Phosphate, D-Tagatose-1,6-bisphosphate | gatYZABCD, tag cluster nih.gov | Galactitol catabolism; D-Tagatose catabolism |

| Staphylococcus aureus | D-Tagatose-6-Phosphate Pathway | D-Tagatose-6-Phosphate, D-Tagatose-1,6-bisphosphate | lac operon (tagI, tagK, tagA) nih.govresearchgate.net | Lactose and D-galactose catabolism |

| Klebsiella pneumoniae | Galactitol (Gat) Pathway | D-Tagatose-6-Phosphate | gat operon homologues nih.govnih.gov | Galactitol catabolism |

| Shewanella sp. | L-arabinose isomerase activity | D-Tagatose | L-arabinose isomerase gene mdpi.com | Potential for D-galactose to D-tagatose conversion |

Iv. Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural characterization of alpha-D-tagatofuranose, providing detailed information about its molecular framework and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of D-tagatose in solution. In aqueous environments, D-tagatose exists as an equilibrium mixture of four cyclic isomers: α- and β-furanoses, and α- and β-pyranoses. The distribution of these tautomers can be quantified using NMR, particularly ¹³C NMR, due to its wider chemical shift dispersion compared to ¹H NMR.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of D-tagatose in deuterium (B1214612) oxide (D₂O) displays distinct signals for each carbon atom in all four isomeric forms. The this compound isomer is the least abundant form in the equilibrium mixture. The chemical shifts are influenced by the configuration at the anomeric carbon (C2) and the ring size. The anomeric carbon (C2) of the furanose forms resonates at a characteristically low field. Assignments for the carbon signals of the different isomers have been established through detailed NMR studies.

Below is a data table of the ¹³C NMR chemical shifts for the isomers of D-tagatose in D₂O, with tetramethylsilane (B1202638) (TMS) as a reference. The data highlights the specific resonances attributed to the this compound form.

| Carbon Atom | α-furanose (ppm) | β-furanose (ppm) | α-pyranose (ppm) | β-pyranose (ppm) |

|---|---|---|---|---|

| C1 | 63.6 | 64.4 | 61.9 | 65.1 |

| C2 | 107.5 | 104.5 | 99.3 | 99.3 |

| C3 | 77.7 | 82.8 | 69.1 | 68.4 |

| C4 | 76.0 | 76.5 | 70.7 | 71.4 |

| C5 | 81.4 | 82.0 | 67.9 | 74.6 |

| C6 | 63.6 | 62.8 | - | - |

¹H NMR Spectroscopy: The ¹H NMR spectrum of D-tagatose in solution is considerably more complex than the ¹³C spectrum due to smaller chemical shift differences and extensive spin-spin coupling between protons. This leads to significant signal overlap, making the unambiguous assignment of protons for the minor isomers, including this compound, particularly challenging. While advanced 2D NMR techniques such as COSY, HSQC, and HMBC can aid in these assignments, the low population of the alpha-furanose form complicates the definitive analysis of its proton signals from the mixture.

³¹P NMR Spectroscopy: ³¹P NMR spectroscopy is not directly applicable to the study of this compound itself. However, it becomes a crucial technique for studying phosphorylated derivatives, such as D-tagatose-1-phosphate, which is an intermediate in its metabolism. Studies have utilized ³¹P NMR to monitor the phosphorylation of D-tagatose in biological systems, such as the liver, observing the appearance of signals corresponding to the phosphate (B84403) group of tagatose-1-phosphate pfigueiredo.org.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of sugars, GC-MS analysis of this compound requires prior derivatization to convert the polar hydroxyl groups into more volatile moieties. A common method is silylation, where hydroxyl groups are reacted with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. The resulting derivatized tagatose isomers can then be separated by gas chromatography and detected by mass spectrometry. The electron ionization (EI) mass spectra of TMS-derivatized sugars exhibit characteristic fragmentation patterns, including the loss of TMS groups and cross-ring cleavages, which can provide information about the structure, although distinguishing between different isomers can still be challenging.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is a soft ionization technique that allows for the accurate mass determination of the intact molecule, confirming its elemental formula (C₆H₁₂O₆). For tagatose, this technique can be used to analyze the underivatized sugar, typically by forming adducts with ions such as sodium ([M+Na]⁺) or chloride ([M+Cl]⁻). Tandem mass spectrometry (MS/MS) experiments on these precursor ions induce fragmentation. The fragmentation of ketohexoses like tagatose often involves neutral losses of water (H₂O) and formaldehyde (B43269) (CH₂O) from the parent ion and fragment ions nih.gov. These characteristic fragmentation patterns can help in the identification of the sugar moiety, for instance, when it is attached to a peptide nih.gov. However, differentiating the specific furanose and pyranose anomers of tagatose based solely on their mass spectra is difficult due to their similar fragmentation pathways.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often coupled with a time-of-flight (TOF) mass analyzer, that is well-suited for the analysis of carbohydrates. It is particularly useful for analyzing oligosaccharides containing tagatose units. Similar to ESI, MALDI analysis of tagatose typically involves the detection of sodiated or potassiated molecular ions.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. However, obtaining a single crystal of the this compound isomer suitable for X-ray diffraction analysis is exceptionally challenging.

In solution, D-tagatose exists in equilibrium between its furanose and pyranose forms. The pyranose forms are generally more thermodynamically stable and thus tend to crystallize preferentially from solution. To date, the crystal structure of alpha-D-tagatopyranose has been determined, but a crystal structure for this compound has not been reported in the crystallographic databases.

The analysis of related enzyme-substrate complexes provides some insight. For example, the crystal structure of D-tagatose 3-epimerase from Pseudomonas cichorii has been solved in complex with D-tagatose nih.gov. In this complex, the enzyme binds the open-chain form of the sugar in its active site. While this does not provide direct structural data for the cyclic this compound, it highlights the conformational flexibility of tagatose and the importance of its different forms in biological recognition. The difficulty in crystallizing the less stable furanose isomer underscores the importance of solution-state techniques like NMR and computational modeling for understanding its structure.

Computational and Molecular Modeling Studies

Computational and molecular modeling studies offer powerful in-silico tools to investigate the structural properties, conformational preferences, and energetics of this compound, complementing experimental data.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational landscape in different environments, most commonly in aqueous solution. For furanose rings, which are known for their flexibility, MD simulations are particularly valuable.

While specific MD simulation studies focusing exclusively on this compound are not extensively documented, the principles are well-established from studies on other furanosides. These simulations typically employ force fields optimized for carbohydrates, such as GLYCAM or CHARMM. The furanose ring can adopt various puckered conformations, which are often described by pseudorotation coordinates. MD simulations can map the potential energy surface of the ring, revealing the most stable conformers and the energy barriers between them auremn.org.br. For this compound in water, simulations would explore the puckering of the five-membered ring, the orientation of the hydroxymethyl and hydroxyl groups, and the intricate network of hydrogen bonds formed with surrounding water molecules. These simulations can also be used to calculate theoretical NMR parameters, such as coupling constants, which can then be compared with experimental data to validate the conformational models.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a hybrid approach to study complex chemical systems. In this framework, a small, chemically active region of the system (e.g., the sugar molecule) is treated with high-level quantum mechanics, while the surrounding environment (e.g., solvent molecules or an enzyme active site) is described using classical molecular mechanics.

This approach is particularly useful for studying enzymatic reactions involving sugars or for accurately calculating properties that are sensitive to electronic effects, such as NMR chemical shifts. For this compound, QM/MM studies can be employed to investigate the energetics of different anomers and ring conformers with high accuracy. Furthermore, QM/MM methods have been successfully used to study the mechanism of enzymatic reactions that interconvert sugar isomers, such as the galactopyranose to galactofuranose conversion catalyzed by UDP-galactopyranose mutase rsc.orgnih.gov. A similar approach could be applied to enzymes that act on D-tagatose to understand the specific interactions and electronic changes that occur during catalysis. QM calculations are also instrumental in predicting NMR chemical shifts for different isomers, which can aid in the assignment of complex experimental spectra nih.gov.

Analysis of Conformational Preferences and Energetics

The conformations of the furanose ring are described by a pseudorotational itinerary, which includes two principal forms: the envelope (E) and the twist (T) conformations. researchgate.netnih.gov In an envelope conformation, four of the ring's atoms are coplanar, while the fifth is out of the plane. uomustansiriyah.edu.iqlibretexts.org In a twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. nih.gov The precise conformation is defined using Cremer-Pople puckering parameters, which quantify the degree and type of puckering of the ring. researchgate.netsmu.edu

The conformational landscape of a furanoside is a dynamic equilibrium between these forms. The relative stability and population of each conformer are determined by a delicate balance of several energetic factors:

Torsional Strain: Arises from the eclipsing of substituents on adjacent carbon atoms. The ring puckers to adopt envelope or twist forms that stagger these substituents, thus minimizing this strain. libretexts.org

Steric Interactions: Unfavorable interactions occur when bulky substituents, such as the hydroxymethyl groups at the C2 and C5 positions of this compound, are forced into close proximity. nih.gov

Anomeric and Gauche Effects: Electronic effects, including the anomeric and exo-anomeric effects, influence the orientation of the anomeric hydroxyl group and its stability relative to the ring, which in turn correlates with the ring's conformational preference. nih.govnih.gov

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools for mapping the potential energy surface of the furanose ring. nih.govtudelft.nl These analyses calculate the relative energies of different conformers, allowing for the prediction of the most stable forms. While specific, detailed energetic data for this compound is not extensively published, studies on analogous furanosides provide insight into the typical energy differences between conformers. The following table illustrates the kind of data generated in such computational studies, showing the relative energies of various envelope and twist conformers for a representative furanoside.

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| ³E | Envelope (C3-endo) | 0.2 | 35.1 |

| E₄ | Envelope (C4-exo) | 1.5 | 3.2 |

| E₃ | Envelope (C3-exo) | 0.0 | 48.5 |

| ⁴E | Envelope (C4-endo) | 0.8 | 10.1 |

| ⁴T₃ | Twist | 1.2 | 2.0 |

| ³T₄ | Twist | 1.8 | 1.1 |

For this compound, the conformational equilibrium is expected to favor puckered forms that minimize steric clashes between the C1-hydroxymethyl, C2-hydroxyl, and the C5-hydroxymethyl groups. The precise balance of these interactions determines the predominant conformers in solution. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to validate these computational predictions by analyzing coupling constants and Nuclear Overhauser Effects (NOEs), which are sensitive to the molecule's geometry and conformational dynamics. nih.govacs.org

V. Analytical Methodologies for Research and Monitoring

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatography is a fundamental technique for the separation and analysis of monosaccharides like α-D-tagatofuranose. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each with its specific advantages and requirements.

High-performance liquid chromatography is a powerful tool for the analysis of sugars in their native form. Various HPLC methods have been developed for the separation and quantification of D-tagatose. One common approach is hydrophilic interaction liquid chromatography (HILIC), which is well-suited for separating polar compounds like sugars. For instance, a polyethyleneimine-attached HILIC column has been used to successfully separate D-tagatose from other non-reducing ketoses such as D-fructose, D-psicose, and D-sorbose. jst.go.jp The separation can be optimized by adjusting the mobile phase composition and flow rate. jst.go.jp

Another HPLC-based approach involves the use of specific columns designed for carbohydrate analysis. According to the United States Pharmacopeia and the National Formulary (USP-NF), the assay of tagatose can be performed using a column with L22 packing material, which consists of a strong cation-exchange resin. shodex.com This method is suitable for quality control of D-tagatose as a raw material.

The following table summarizes exemplary HPLC conditions for the analysis of D-tagatose:

| Parameter | Condition 1 | Condition 2 |

| Column | Polyethyleneimine-attached HILIC | Shodex SUGAR SC1011 (L22 packing) |

| Mobile Phase | 90% (v/v) acetonitrile (B52724) in water | Water |

| Flow Rate | 0.9 mL/min | 0.5 mL/min |

| Temperature | 40°C | 80°C |

| Detector | Refractive Index (RI) | Refractive Index (RI) |

Gas chromatography, on the other hand, requires the derivatization of non-volatile sugars like α-D-tagatofuranose to increase their volatility for analysis. masonaco.orgrsc.org This technique offers high resolution and sensitivity, particularly when coupled with mass spectrometry (GC-MS).

To make α-D-tagatofuranose amenable to GC analysis, its polar hydroxyl groups must be chemically modified to form more volatile derivatives. masonaco.org Common derivatization strategies for sugars include silylation, acetylation, and the formation of oximes. rsc.orgutm.mxresearchgate.net

Silylation is a widely used technique where active hydrogens in the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS) in a solvent like anhydrous pyridine (B92270) are commonly used. utm.mxsigmaaldrich.com This process reduces the polarity of the sugar, making it more volatile and thermally stable for GC analysis. researchgate.net

Acetylation is another derivatization method where hydroxyl groups are converted to acetyl esters. This can be achieved using reagents like acetic anhydride (B1165640) in the presence of a catalyst. nih.gov An optimized method using a methyl sulfoxide/1-methylimidazole system with acetic anhydride has been shown to yield a single, distinct peak for each sugar, which simplifies the chromatogram and improves quantification. nih.gov

Oximation followed by silylation is a two-step process that can reduce the number of peaks for a reducing sugar. rsc.org First, the carbonyl group reacts with an oximation reagent like hydroxylamine (B1172632) hydrochloride in pyridine to form E and Z isomers of the oxime. utm.mx This is then followed by silylation of the remaining hydroxyl groups. utm.mx

The choice of derivatization reagent and reaction conditions is critical for achieving complete and reproducible derivatization, which is essential for accurate quantitative analysis. nih.gov

Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) has emerged as a robust and rapid analytical technique for the separation and quantification of D-tagatose and its process-related impurities. rawdatalibrary.net CE offers advantages such as high resolution, high throughput, and low consumption of reagents and samples. nih.gov

A capillary electrophoresis method has been developed for the separation of D-tagatose from other sugars like lactose (B1674315), D-glucose, D-galactose, and D-talose. rawdatalibrary.net The separation is achieved based on the different electrophoretic mobilities of the sugars in a background electrolyte (BGE) under an applied voltage. rawdatalibrary.net

The following table outlines the optimized conditions for the CE analysis of D-tagatose: rawdatalibrary.net

| Parameter | High-Resolution Method | High-Throughput Method |

| Background Electrolyte (BGE) | 36 mM Na2HPO4 and 130 mM NaOH | 36 mM Na2HPO4 and 130 mM NaOH |

| pH | 12.6 | 12.6 |

| Voltage | +18 kV | -18 kV |

| Detection | Direct UV at 265 nm | Direct UV at 265 nm |

| Analysis Time | < 20 minutes | < 4 minutes |

This CE method has been validated according to ICH Q2(R1) guidelines and successfully applied to monitor the enzymatic conversion of lactose to D-tagatose and to quantify D-tagatose in various samples. rawdatalibrary.net

Quantitative Analysis Approaches in Research Samples

The quantitative analysis of α-D-tagatofuranose in research samples, such as those from enzymatic conversion processes or food matrices, relies on the previously described chromatographic and electrophoretic methods.

For HPLC-based quantification , a refractive index (RI) detector is commonly used for sugar analysis due to its universal response to non-UV-absorbing compounds. jst.go.jp Calibration curves are constructed using standards of known concentrations to determine the amount of α-D-tagatofuranose in the sample. The separation of D-tagatose from other sugars is critical for accurate quantification, and methods like HILIC are effective in achieving this. jst.go.jp

In GC-MS analysis , quantification is typically performed using selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC) peak area. The use of an internal standard is recommended to correct for variations in derivatization efficiency and injection volume.

The developed capillary electrophoresis method allows for the validated quantification of D-tagatose. rawdatalibrary.net Its high-throughput capability makes it particularly suitable for monitoring the progress of enzymatic reactions where numerous samples need to be analyzed over time. rawdatalibrary.net The direct UV detection at 265 nm provides the necessary sensitivity for quantification in various research applications. rawdatalibrary.net

Vi. Advanced Applications in Chemical Biology and Biochemistry

Alpha-D-Tagatofuranose as a Chiral Precursor in Organic Synthesis

The concept of "chiral pool" synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, is a cornerstone of modern organic synthesis. Carbohydrates, with their densely packed stereocenters, are exemplary chiral precursors. This compound, as a member of this chiral pool, offers a unique stereochemical framework for the synthesis of complex chiral molecules. The inherent chirality of the tagatofuranose scaffold can be strategically transferred to new molecules, obviating the need for complex asymmetric induction steps.

A significant application of this compound as a chiral precursor is in the stereoselective synthesis of biologically active glycoconjugates. For instance, the synthesis of α-d-tagatofuranosylceramide has been successfully achieved, demonstrating the utility of tagatofuranose in creating novel functional molecules. In this synthesis, a 1,3,4,6-tetra-O-benzoylated d-tagatofuranosyl donor was employed to glycosylate a ceramide acceptor with high α-selectivity. researchgate.netmdpi.com This stereocontrol is attributed to the neighboring group participation of the benzoyl group at the C-3 position, a phenomenon not observed with its epimer, d-allulose. researchgate.netmdpi.com This work underscores the potential of this compound derivatives in the synthesis of complex glycolipids with potential applications in immunology and cell biology.

The synthesis of α-d-tagatofuranosylceramide involves a multi-step process starting from D-tagatose, highlighting the transformation of a simple sugar into a complex bioactive molecule. The key steps include the regioselective protection of the primary hydroxyl groups, thioglycosidation, and finally, the stereoselective glycosylation reaction. The ability to achieve high α-selectivity is crucial, as the anomeric configuration of the sugar moiety in glycoconjugates is often critical for their biological activity.

| Synthetic Target | Chiral Precursor | Key Reaction | Significance |

| α-d-tagatofuranosylceramide | This compound | α-selective glycosidation | Creation of novel bioactive glycolipids. |

| Disaccharides | This compound | α-selective glycosidation | Synthesis of complex carbohydrates. mdpi.com |

Development of Enzyme Inhibitors and Probes

The structural similarity of this compound to other naturally occurring sugars makes it an excellent scaffold for the design of enzyme inhibitors and molecular probes. By modifying the tagatofuranose core, researchers can create molecules that specifically interact with the active sites of enzymes, providing valuable tools for studying enzyme mechanisms and for the development of therapeutic agents.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are involved in a myriad of biological processes. Inhibitors of these enzymes are of significant interest for the treatment of diseases such as diabetes, viral infections, and lysosomal storage disorders.

D-tagatose itself has been shown to inhibit certain glycosidases. researchgate.net More significantly, it serves as a versatile starting material for the synthesis of potent and selective glycosidase inhibitors. A notable example is the synthesis of 2,5-dideoxy-2,5-imino-d-altritol (B110117) (DIA), a powerful competitive inhibitor of α-galactosidase A. researchgate.net The synthesis of DIA from D-tagatose was achieved in a concise 7-step sequence, representing the most efficient synthesis of this iminosugar to date. researchgate.net Key steps in this synthesis include a diastereoselective reductive amination and an iodine-mediated carbamate (B1207046) annulation. researchgate.net DIA has shown considerable promise as a pharmacological chaperone for the treatment of Fabry disease, a lysosomal storage disorder caused by deficient α-galactosidase A activity.

| Inhibitor | Target Enzyme | Starting Material | Therapeutic Potential |

| 2,5-dideoxy-2,5-imino-d-altritol (DIA) | α-Galactosidase A | D-Tagatose | Fabry Disease researchgate.net |

Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule. They are crucial for the biosynthesis of complex carbohydrates and glycoconjugates. The development of GT inhibitors is a challenging but important area of research for the development of therapeutics for diseases such as cancer and inflammatory disorders.

The this compound scaffold has been successfully utilized in the design of transition-state analogue inhibitors for N-acetylglucosaminyltransferases (GnTs). researchgate.net Researchers have synthesized compounds based on a tagatofuranose scaffold containing a 2-thiophenyl-1-O-diethylphosphate moiety. researchgate.net This moiety is designed to mimic the proposed transition state of the enzymatic reaction catalyzed by GnTs. researchgate.net The synthesis of these potential inhibitors allows for the exploration of the transition state structure of these important enzymes, providing insights that can guide the design of more potent and specific inhibitors.

Role in Protein Misfolding Research (e.g., Pharmacological Chaperones)

Protein misfolding diseases are a class of disorders characterized by the accumulation of misfolded proteins, which can lead to cellular dysfunction and disease. One therapeutic strategy for these disorders is the use of pharmacological chaperones, which are small molecules that can bind to and stabilize misfolded proteins, facilitating their proper folding and trafficking.

As mentioned previously, the iminosugar 2,5-dideoxy-2,5-imino-d-altritol (DIA), synthesized from D-tagatose, is a potent pharmacological chaperone for mutant α-galactosidase A in Fabry disease. researchgate.net This demonstrates a direct application of an this compound-derived compound in the field of protein misfolding research. By stabilizing the mutant enzyme, DIA can rescue its activity and reduce the accumulation of the substrate, globotriaosylceramide, which is the hallmark of Fabry disease.

The success of DIA highlights the potential of using carbohydrate-based scaffolds, such as that of this compound, for the development of new pharmacological chaperones for other lysosomal storage disorders and protein misfolding diseases.

Applications in Glycobiology and Complex Carbohydrate Synthesis

The ability to synthesize complex carbohydrates with defined structures is essential for advancing our understanding of their biological roles in glycobiology. This compound and its derivatives are valuable tools in this endeavor.

The development of methods for the α-selective glycosidation of d-tagatofuranosyl donors is a significant contribution to complex carbohydrate synthesis. researchgate.netmdpi.com This methodology allows for the incorporation of the rare sugar tagatose into oligosaccharides with a specific anomeric configuration. For example, the successful glycosidation of a tagatofuranosyl donor with acceptors such as methyl 2,3-O-isopropylidene-β-d-ribofuranoside and methyl 2,3,4-tri-O-benzyl-α-d-glucopyranoside has been reported, yielding the corresponding disaccharides with high α-selectivity. mdpi.com These synthetic oligosaccharides can be used as probes to study carbohydrate-protein interactions, as standards for analytical methods, or as building blocks for the synthesis of even more complex glycans.

Metabolomic Profiling Studies in Biological Systems (e.g., Plant Metabolomics)

Metabolomic profiling serves as a powerful tool to comprehensively analyze the small-molecule complement of a biological system, providing a functional readout of cellular physiology. In the context of plant metabolomics, this approach is instrumental in understanding plant development, responses to environmental stress, and for the improvement of crop quality. The study of rare sugars such as this compound within the plant metabolome is an emerging area of interest, driven by the need to uncover novel metabolic pathways and bioactive compounds.

The detection and quantification of specific sugar isomers like this compound in complex plant extracts present analytical challenges due to the presence of numerous structurally similar compounds. However, advanced analytical platforms are well-suited for this purpose. These include mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), as well as nuclear magnetic resonance (NMR) spectroscopy. nih.gov

GC-MS is a highly sensitive technique for the analysis of volatile or derivatized metabolites, including sugars. researchgate.netnih.gov For the analysis of non-volatile sugars like this compound, a derivatization step, typically silylation, is required to make them amenable to gas chromatography. nih.gov The subsequent mass spectrometry analysis provides a fragmentation pattern that can be used for identification, and the chromatographic separation helps distinguish between different isomers. cabidigitallibrary.org

LC-MS is another cornerstone of metabolomics, offering high sensitivity and the ability to analyze a wide range of compounds in their native form. lcms.czspringernature.com Techniques such as hydrophilic interaction liquid chromatography (HILIC) are particularly effective for the separation of polar compounds like sugars. whiterose.ac.uk Coupling HILIC with high-resolution mass spectrometry can facilitate the differentiation of sugar isomers based on subtle differences in their retention times and mass-to-charge ratios. oup.comnih.gov

NMR spectroscopy is a non-destructive technique that provides detailed structural information about metabolites in a sample. creative-biostructure.comspringernature.comnih.gov While generally less sensitive than MS-based methods, NMR is highly reproducible and can unambiguously identify and quantify isomers in complex mixtures without the need for chromatographic separation, by analyzing their unique spectral signatures. creative-biostructure.comresearchgate.net

Detailed Research Findings

While specific, large-scale metabolomic profiling studies detailing the widespread presence and functional role of this compound in various plant species are still emerging, the analytical frameworks to do so are well-established. Research in plant metabolomics has successfully identified and quantified a vast array of primary and secondary metabolites, including numerous sugars and their derivatives, in response to various stimuli. semanticscholar.org

The identification of this compound in a plant metabolomics study would involve the careful comparison of chromatographic retention times and mass spectral data against an authentic chemical standard. High-resolution mass spectrometry would be critical to confirm its elemental composition, and tandem mass spectrometry (MS/MS) would provide structural information through characteristic fragmentation patterns. nih.gov

To illustrate how data from such a study might be presented, the following is a hypothetical data table from a metabolomics experiment investigating the effect of drought stress on the leaf metabolome of a model plant species.

Hypothetical Data Table: Relative Abundance of this compound in Plant Leaves Under Drought Stress

| Metabolite | Control Group (Relative Abundance) | Drought-Stressed Group (Relative Abundance) | Fold Change | P-value |

|---|---|---|---|---|

| This compound | 1.00 ± 0.15 | 2.50 ± 0.30 | 2.50 | <0.05 |

This table is for illustrative purposes only and represents hypothetical data.

Q & A

Q. What interdisciplinary approaches (e.g., synthetic biology, glycobiology) could expand this compound applications in biomedicine?

- Methodological Guidance: Explore glycoengineering for vaccine adjuvants or drug delivery systems. Collaborate with computational biologists to model carbohydrate-protein interactions and validate hypotheses via SPR or ITC .

Data Management & Reproducibility

Q. What best practices ensure reproducibility of this compound synthesis protocols across laboratories?

- Methodological Guidance: Document all parameters (e.g., solvent lot numbers, equipment calibration) in electronic lab notebooks (ELNs). Share raw data (NMR spectra, chromatograms) in public repositories like Zenodo .

Q. How should researchers present conflicting data on this compound’s thermodynamic properties (e.g., melting points) in publications?

- Methodological Guidance: Use comparative tables to highlight methodological differences (e.g., DSC vs. capillary methods). Discuss potential error sources (e.g., impurities) and recommend standardized protocols .

Experimental Design & Validation

Q. What validation strategies confirm the absence of anomeric byproducts in this compound synthesis?

Q. How can researchers design robust dose-response studies for this compound in cell-based assays?

- Methodological Guidance: Use a factorial design to test concentration ranges (e.g., 0.1–100 µM) and include positive/negative controls. Apply nonlinear regression to calculate EC values and assess cytotoxicity via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.